Cas no 938043-30-2 (1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine)

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine structure
938043-30-2 structure
Product Name:1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
CAS番号:938043-30-2
MF:C18H29BN2O2
メガワット:316.246064901352
MDL:MFCD09266182
CID:93232
PubChem ID:46739039
Update Time:2024-10-25

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine 化学的及び物理的性質

名前と識別子

    • 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
    • 4-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester
    • 1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
    • 4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester
    • 4-(4-methyl-piperazin-1-ylmethyl)-phenylboronic acid pinacol ester
    • 4-(4-Methylpiperazino)methylphenylboronic acid, pinacol ester
    • 1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
    • 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
    • 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester
    • 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ph
    • 1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine (ACI)
    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine
    • EN300-155806
    • SY026813
    • CYEYLYGHCOHIDC-UHFFFAOYSA-N
    • BCP20592
    • 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzyl)piperazine
    • PB26457
    • (4-((4-METHYLPIPERAZIN-1-YL)METHYL)PHENYL)BORONIC ACID PINACOL ESTER
    • SCHEMBL429722
    • MFCD09266182
    • AKOS016002084
    • 4-[(4-Methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester
    • 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
    • AS-2276
    • 938043-30-2
    • CS-M3149
    • 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
    • 1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine
    • 1-methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxborolan-2-yl)-benzyl]-piperazine
    • DTXSID30674677
    • 4-(4-methylpiperazino)methylphenylboronic acid pinacol ester
    • 1-Methyl-4-[4-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)benzyl]piperazine
    • 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine, AldrichCPR
    • DB-354545
    • MDL: MFCD09266182
    • インチ: 1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3
    • InChIKey: CYEYLYGHCOHIDC-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C=CC(CN2CCN(C)CC2)=CC=1

計算された属性

  • せいみつぶんしりょう: 316.23200
  • どういたいしつりょう: 316.2322083 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ぶんしりょう: 316.2
  • トポロジー分子極性表面積: 24.9

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: 61-65°C
  • ふってん: 412.7±35.0 °C at 760 mmHg
  • フラッシュポイント: 203.4±25.9 °C
  • PSA: 24.94000
  • LogP: 1.60900
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine セキュリティ情報

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO788-250mg
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
938043-30-2 95%
250mg
132CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO788-5g
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
938043-30-2 95%
5g
875.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO788-1g
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
938043-30-2 95%
1g
212.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M845105-1g
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
938043-30-2 97%
1g
515.70 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06472-25g
1-methyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
938043-30-2 95%
25g
$450 2023-09-07
Matrix Scientific
102105-1g
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95%
938043-30-2 >95%
1g
$58.00 2023-09-10
Matrix Scientific
102105-5g
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95%
938043-30-2 >95%
5g
$234.00 2023-09-10
Matrix Scientific
102105-25g
4-((4-Methylpiperazin-1-yl)methyl)-phenylboronic acid pinacol ester, >95%
938043-30-2 >95%
25g
$825.00 2023-09-10
Fluorochem
222479-1g
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
938043-30-2 95%
1g
£32.00 2022-03-01
Fluorochem
222479-5g
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
938043-30-2 95%
5g
£106.00 2022-03-01

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  35 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane ,  Methyl isocyanate Solvents: Tetrahydrofuran ;  5 min, 150 °C
リファレンス
Microwave-mediated synthesis of an arylboronate library
Spencer, John; Baltus, Christine B.; Patel, Hiren; Press, Neil J.; Callear, Samantha K.; et al, ACS Combinatorial Science, 2011, 13(1), 24-31

合成方法 2

はんのうじょうけん
1.1 Catalysts: Sodium carbonate ,  Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Xylene ;  rt → 155 °C; 24 h, 155 °C
リファレンス
Synthesis of Amines with Pendant Boronic Esters by Borrowing Hydrogen Catalysis
Ma, Winson M. J.; James, Tony D.; Williams, Jonathan M. J., Organic Letters, 2013, 15(18), 4850-4853

合成方法 3

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
リファレンス
Preparation of novel 3-(substituted amino)-6-alkyl-pyrazine-2-carboxamide derivatives and uses thereof
, Korea, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 110 °C
リファレンス
Preparation of peptidyl nitrile compounds as dipeptidyl peptidase I (DPPI) inhibitors
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  overnight, reflux
リファレンス
Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 80 °C
リファレンス
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  2 h, 80 °C
リファレンス
Synthesis of fused heterocyclic PI3kα inhibitors treating cancers
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
1.1 4 h, 70 °C
リファレンス
Preparation of spiro-oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators
, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; 12 h, 110 °C
リファレンス
Preparation of peptidyl nitriles as dipeptidylpeptidase I inhibitors
, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  3 h, rt
1.2 rt
リファレンス
Bis(het)aryl-1,2,3-triazole quinuclidines as α7 nicotinic acetylcholine receptor ligands: Synthesis, structure affinity relationships, agonism activity, [18F]-radiolabeling and PET study in rats
Ouach, Aziz; Vercouillie, Johnny; Bertrand, Emilie; Rodrigues, Nuno; Pin, Frederic; et al, European Journal of Medicinal Chemistry, 2019, 179, 449-469

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  4 h, rt
リファレンス
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2
Yu, Jiang; Luo, Lingling; Hu, Tong; Cui, Yating; Sun, Xiao; et al, European Journal of Medicinal Chemistry, 2022, 227,

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  1 h, rt
リファレンス
Preparation of pyridine-3-sulfonamide compounds as PI3-kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
リファレンス
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 - 12 h, reflux
リファレンス
Discovery of a novel class of triazolones as Checkpoint Kinase inhibitors-Hit to lead exploration
Oza, Vibha; Ashwell, Susan; Brassil, Patrick; Breed, Jason; Deng, Chun; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5133-5138

合成方法 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt → 80 °C
リファレンス
Heterocyclic compounds useful as MK2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
リファレンス
Preparation of bicyclic heterocyclic compounds as FGFR inhibitors
, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  14 h, rt
リファレンス
Preparation of tetrazolyl (or triazolyl) substituted pyridinamines or pyrimidinamines as c-Met protein kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん
1.1 3 h, 70 - 75 °C; 75 °C → rt
リファレンス
Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation
, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん
リファレンス
4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer
Brough, Paul A.; Aherne, Wynne; Barril, Xavier; Borgognoni, Jennifer; Boxall, Kathy; et al, Journal of Medicinal Chemistry, 2008, 51(2), 196-218

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Raw materials

1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Preparation Products

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
SHOCHEM(SHANGHAI) CO.,lTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd